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Compound of Interest

Compound Name: 3-(Perfluorobutyl)propanol

Cat. No.: B1333653

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
physicochemical properties of 3-(Perfluorobutyl)propanol, also known by its systematic
IUPAC name, 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol. The information presented herein is
essential for the identification, characterization, and application of this fluorinated alcohol in
various research and development settings, including drug discovery and materials science.

Physicochemical Properties

3-(Perfluorobutyl)propanol is a fluorinated alcohol with the chemical formula C7H7F-0O and a
molecular weight of 278.12 g/mol . Its structure consists of a propanol backbone with a
nonafluorobutyl group attached to the third carbon. This high degree of fluorination imparts
unique properties to the molecule.
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Property Value Reference
CAS Number 83310-97-8 [1][2][3]
Molecular Formula C7H7F-0 [11[2][3]
Molecular Weight 278.12 g/mol [11[3]
Boiling Point 163-164 °C [1][4]
Density 1.528 g/mL at 25 °C [1][4]
Refractive Index (n2°/D) 1.327 [1][4]

Spectroscopic Data

Detailed experimental spectroscopic data for 3-(Perfluorobutyl)propanol is not widely
available in public spectral databases. The following tables present predicted and expected
spectral characteristics based on the analysis of structurally similar fluorinated alcohols and
general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

The *H NMR spectrum is expected to show signals corresponding to the protons in the propyl
chain. The electron-withdrawing effect of the perfluorobutyl group will cause a downfield shift of
the protons closer to it.

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~3.8 Triplet 2H -CH2-OH (C1)
~21 Multiplet 2H -CF2-CHz- (C3)
~1.9 Multiplet 2H -CH2-CH2-CH2- (C2)
~15 Singlet (broad) 1H -OH

13C NMR (Carbon-13 NMR)
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The 13C NMR spectrum will show distinct signals for each of the seven carbon atoms. The
carbons in the perfluorinated chain will exhibit complex splitting patterns due to C-F coupling.

Chemical Shift (8) (ppm) Assighment

~ 60 -CH2-OH (C1)

~ 30 -CF2-CH2- (C3)

~25 -CH2-CH2-CH2- (C2)
105-125 (multiplets) -CF2- groups (C4, C5, C6)
115-125 (quartet) -CF3 (C7)

19F NMR (Fluorine-19 NMR)

The °F NMR spectrum is a key tool for characterizing fluorinated compounds. The spectrum of
3-(Perfluorobutyl)propanol is expected to show four distinct signals corresponding to the four
different fluorine environments.

Chemical Shift (8) (ppm) Multiplicity Assighment
~-81 Triplet -CF3

~-124 Multiplet -CF2-CF3
~-126 Multiplet -CF2-CH2-
~-127 Multiplet -CF2-CF2-CHa2-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and alkyl C-H
groups, as well as strong absorptions corresponding to the C-F bonds.
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Wavenumber (cm~?) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)
2960-2850 Medium C-H stretch (alkyl)
1300-1100 Strong C-F stretch

1050-1000 Medium C-O stretch (primary alcohol)

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M*) and characteristic
fragmentation patterns for alcohols, including the loss of water (M-18) and alpha-cleavage. The
presence of the perfluorobutyl group will lead to unique fragmentation patterns involving the

loss of fluorinated fragments.

miz Interpretation
278 [M]*

260 [M-H20]*

259 [M-H-H20]*
209 [M-CFs]*

159 [M-C2Fs]*

109 [M-CsF7]*

69 [CF3]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
Actual parameters may need to be optimized based on the specific instrumentation used.

NMR Spectroscopy (*H, **C, °F)
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e Sample Preparation: Dissolve approximately 10-20 mg of 3-(Perfluorobutyl)propanol in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClIs, acetone-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Use a standard pulse program for proton NMR.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

e 19F NMR Acquisition:
o Use a fluorine-observe probe or a broadband probe tuned to the 1°F frequency.
o A proton-decoupled sequence is typically used to simplify the spectrum.

o Set the spectral width to encompass the expected chemical shift range for fluorinated
aliphatic compounds (e.g., -50 to -150 ppm).

o Reference the spectrum to an external or internal fluorine standard (e.g., CFCIs3).

Infrared (IR) Spectroscopy
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o Sample Preparation: As 3-(Perfluorobutyl)propanol is a liquid, a neat spectrum can be
obtained by placing a drop of the sample between two KBr or NaCl plates. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample
directly on the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample holder or clean ATR crystal.

o

Record the sample spectrum over the mid-IR range (typically 4000-400 cm—1).

[¢]

Collect a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the
signal-to-noise ratio.

[¢]

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).

e Instrumentation: Employ a mass spectrometer capable of electron ionization (EIl) or a soft
ionization technique such as electrospray ionization (ESI) or chemical ionization (CI).

» Data Acquisition:
o For EI-MS, use a standard electron energy of 70 eV.

o For ESI-MS or CI-MS, optimize the source parameters (e.g., spray voltage, gas flow rates,
temperature) to achieve stable ionization and a good signal.

o Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

Experimental Workflow
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The following diagram illustrates a typical workflow for the complete spectroscopic
characterization of 3-(Perfluorobutyl)propanol.

Sample Preparation

3-(Perfluorobutyl)propanol

Dissolve in

Deuterated Solvent et lgutel sempale

Spectroscopic Analysis

NMR Spectrometer

(tH, 13C, 1°F) FTIR Spectrometer Mass Spectrometer

Data Processing & Interpretation

Process NMR Data Process IR Data Process MS Data
(FT, Phasing, Baseline Correction) (Background Subtraction) (Peak Identification)

i

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 3-(Perfluorobutyl)propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of 3-
(Perfluorobutyl)propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333653#spectroscopic-data-nmr-ir-ms-of-3-
perfluorobutyl-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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